molecular formula C12H17FO B8000326 3-(3-Fluoro-2-methylphenyl)-3-pentanol

3-(3-Fluoro-2-methylphenyl)-3-pentanol

Cat. No.: B8000326
M. Wt: 196.26 g/mol
InChI Key: XBKNWYJEZIOSBQ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-methylphenyl)-3-pentanol is a fluorinated secondary alcohol with a phenyl substituent at the 3-position of the pentanol backbone. This compound is structurally characterized by a fluorine atom and a methyl group on the aromatic ring, which influence its electronic and steric properties. It has been identified in chemical databases with the CAS registry number ZINC95739410 and is listed under synonyms such as 3-(3-Fluoro-2-methylphenyl)pentan-3-ol .

Properties

IUPAC Name

3-(3-fluoro-2-methylphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO/c1-4-12(14,5-2)10-7-6-8-11(13)9(10)3/h6-8,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKNWYJEZIOSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=C(C(=CC=C1)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-methylphenyl)-3-pentanol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where 3-fluoro-2-methylbenzyl chloride reacts with a suitable Grignard reagent, such as pentylmagnesium bromide, in the presence of a catalyst like copper(I) iodide. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

Another approach involves the reduction of 3-(3-fluoro-2-methylphenyl)-3-pentanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-2-methylphenyl)-3-pentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 3-(3-fluoro-2-methylphenyl)-3-pentanone, using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: 3-(3-Fluoro-2-methylphenyl)-3-pentanone.

    Reduction: this compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-2-methylphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-3-pentanol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-3-pentanol

This compound shares the 3-pentanol backbone but substitutes the 3-fluoro-2-methylphenyl group with a 4-methoxyphenyl moiety.

2-Methyl-3-pentanol

A branched isomer (CAS: 565-67-3), 2-methyl-3-pentanol differs in the position of the hydroxyl and methyl groups. This structural variation impacts hydrogen-bonding capacity and volatility. Thermodynamic studies show that secondary alcohols like 3-pentanol form stronger hydrogen bonds with amines (e.g., diethylamine) compared to primary alcohols, affecting mixture properties .

Isomeric Pentanols: 1-Pentanol and 2-Pentanol

Chemical Reactivity

In enzymatic acetylation, primary alcohols (e.g., 1-pentanol) are preferentially acetylated over secondary alcohols like 3-pentanol. For example, Lipozyme 435 converts 1-pentanol to 1-pentyl acetate with 94% selectivity, while 3-pentanol acetylation is minimal (3.5%) due to steric hindrance .

Comparison with Other Volatile Organic Compounds (VOCs)

2-Butanone

  • At 0.1 µM, 2-butanone reduces cucumber disease severity by 26%, outperforming 3-pentanol (24% reduction at 1 mM). Its lower effective concentration suggests higher potency in SA pathway activation .

2,3-Butanediol

  • While effective in tobacco and Agrostis, 2,3-butanediol shows inconsistent results in cucumber, highlighting species-specific responses absent in 3-pentanol .

Table 2: Comparative Performance of VOCs in Open-Field Trials

VOC Effective Concentration Crop Disease Reduction Stability in Field
3-Pentanol 1 mM Pepper, Cucumber 24–40% Moderate (volatile)
2-Butanone 0.1 µM Cucumber 26% High
2,3-Butanediol 1 mM Tobacco 30–50% Low

Thermodynamic and Physicochemical Properties

  • Hydrogen Bonding: 3-Pentanol forms three hydrogen bonds per molecule in diethylamine mixtures, compared to two for diethylamine, influencing solubility and phase behavior .
  • Density and Volatility: 3-Pentanol has a density of 0.815 g/mL (25°C), lower than 1-pentanol (0.814 g/mL), but higher volatility limits its persistence in open fields .

Biological Activity

3-(3-Fluoro-2-methylphenyl)-3-pentanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and applications in various fields, including pharmacology and medicinal chemistry.

  • Molecular Formula : C13H17F1O
  • Molecular Weight : 220.28 g/mol
  • Structural Features :
    • The presence of a fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
    • The pentanol moiety contributes to the compound's solubility and potential bioactivity.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest that the compound can inhibit specific enzymes involved in metabolic pathways, potentially influencing various biochemical processes.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

The biological activity of this compound is believed to arise from its interactions with molecular targets such as:

  • Enzymes : The compound may bind to active sites on enzymes, altering their activity.
  • Receptors : It could modulate receptor activity, leading to changes in signal transduction pathways.

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. Key findings include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.
  • Cell Cycle Arrest : Research indicates that it may cause cell cycle arrest, further contributing to its anticancer properties.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study evaluated the enzyme inhibition properties of various derivatives of this compound. Results indicated significant inhibition of target enzymes involved in metabolic pathways, which could have implications for drug development .
  • Cytotoxicity Assessment :
    • In vitro studies demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, with IC50 values indicating potency comparable to known chemotherapeutic agents .
  • Pharmacological Evaluation :
    • Pharmacological evaluations revealed that this compound acted as a selective modulator for specific receptors, suggesting its potential use in targeted therapies .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Enzyme InhibitionInhibits key metabolic enzymes
Receptor ModulationActs as an agonist/antagonist at specific receptors
Induction of ApoptosisInduces apoptosis in cancer cell lines
Cell Cycle ArrestCauses arrest in cancer cell cycles

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